molecular formula C13H18BrN3O4 B7977627 Tert-butyl 2-(4-bromo-2-nitrophenylamino)ethylcarbamate

Tert-butyl 2-(4-bromo-2-nitrophenylamino)ethylcarbamate

Cat. No.: B7977627
M. Wt: 360.20 g/mol
InChI Key: MWFGSFPOMLTOFL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-bromo-2-nitrophenylamino)ethylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromo-substituted nitrophenyl group, and an ethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-bromo-2-nitrophenylamino)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-2-nitroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, 4-bromo-2-nitroaniline, and a suitable solvent such as dichloromethane. The reaction is usually catalyzed by a base such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-bromo-2-nitrophenylamino)ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(4-bromo-2-nitrophenylamino)ethylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-bromo-2-nitrophenylamino)ethylcarbamate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and activity. For example, the reduction of the nitro group to an amino group can significantly alter its biological activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(5-bromo-2-nitrophenylamino)ethylcarbamate
  • Tert-butyl 2-(4-chloro-2-nitrophenylamino)ethylcarbamate
  • Tert-butyl 2-(4-fluoro-2-nitrophenylamino)ethylcarbamate

Uniqueness

Tert-butyl 2-(4-bromo-2-nitrophenylamino)ethylcarbamate is unique due to the presence of the bromo group, which imparts specific reactivity and properties. Compared to its chloro and fluoro analogs, the bromo compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

tert-butyl N-[2-(4-bromo-2-nitroanilino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O4/c1-13(2,3)21-12(18)16-7-6-15-10-5-4-9(14)8-11(10)17(19)20/h4-5,8,15H,6-7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFGSFPOMLTOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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